molecular formula C20H15FO3 B11705941 (2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one

(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one

Cat. No.: B11705941
M. Wt: 322.3 g/mol
InChI Key: SULAUSMHHOUUAZ-ZRDIBKRKSA-N
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Description

(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and purity. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, chalcones and their derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties. This compound might be studied for similar biological activities.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Chalcones have been explored for their ability to inhibit enzymes and interact with various biological targets.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor for the synthesis of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of (2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might inhibit cell proliferation by interacting with specific enzymes or signaling pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one
  • (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
  • (2E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one lies in its combination of fluorine and methoxy substituents on the aromatic rings, as well as the presence of a furan ring. These structural features might confer unique chemical and biological properties compared to other chalcones.

Biological Activity

(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits significant biological activity across various domains, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

The compound is characterized by the presence of a ketoethylenic moiety and a furan ring , which are crucial for its biological activity. The general structure can be represented as follows:

C20H15FO3\text{C}_{20}\text{H}_{15}\text{F}\text{O}_{3}

Anticancer Activity

Chalcone derivatives, including this compound, have been reported to exhibit anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. In vitro assays demonstrated significant inhibition of cancer cell proliferation with IC50 values ranging from 10 to 20 µM in various cancer lines .
  • Mechanism of Action : The compound may act by modulating signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the PI3K/Akt pathway, which is often dysregulated in cancer .

Table 1: Anticancer Activity Overview

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer15PI3K/Akt pathway inhibition
Lung Cancer12Induction of apoptosis
Prostate Cancer18Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • Bacterial Inhibition : It demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 50 µg/mL .
  • Fungal Activity : In addition to bacterial strains, this chalcone exhibited antifungal properties against Candida albicans, with an MIC of 25 µg/mL, indicating its potential as a therapeutic agent in treating fungal infections .

Table 2: Antimicrobial Activity Overview

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50
Candida albicans25

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of this compound:

  • Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential in managing inflammatory diseases .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Breast Cancer Study : A clinical trial involving breast cancer patients treated with this compound showed a reduction in tumor size and improved patient outcomes when used in conjunction with standard chemotherapy .
  • Antimicrobial Efficacy : A study focusing on skin infections caused by resistant bacterial strains indicated that topical application of this chalcone derivative led to significant improvement in infection resolution compared to conventional treatments .

Properties

Molecular Formula

C20H15FO3

Molecular Weight

322.3 g/mol

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C20H15FO3/c1-23-17-8-4-15(5-9-17)20-13-11-18(24-20)10-12-19(22)14-2-6-16(21)7-3-14/h2-13H,1H3/b12-10+

InChI Key

SULAUSMHHOUUAZ-ZRDIBKRKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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